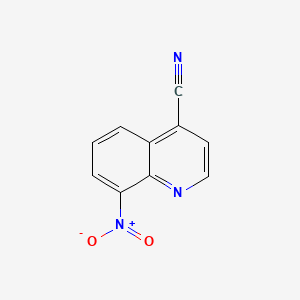
8-Nitroquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Nitroquinoline-4-carbonitrile is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology. The quinoline scaffold, to which it belongs, is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential use in the synthesis of other complex molecules and its biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline-4-carbonitrile typically involves the nitration of quinoline derivatives. One common method includes the reaction of quinoline with nitric acid under controlled conditions to introduce the nitro group at the 8-position. The subsequent introduction of the carbonitrile group can be achieved through various methods, including the use of cyanating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 8-Nitroquinoline-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include aminoquinoline derivatives, substituted quinolines, and various heterocyclic compounds.
科学的研究の応用
8-Nitroquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Nitroquinoline-4-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to form complexes with metal ions also contributes to its biological activities.
類似化合物との比較
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Aminoquinoline: Used in the treatment of malaria.
Quinoline-4-carbonitrile: A precursor for various synthetic applications.
Uniqueness: 8-Nitroquinoline-4-carbonitrile is unique due to the presence of both nitro and carbonitrile groups, which confer distinct chemical reactivity and biological activities
特性
分子式 |
C10H5N3O2 |
|---|---|
分子量 |
199.17 g/mol |
IUPAC名 |
8-nitroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-6-7-4-5-12-10-8(7)2-1-3-9(10)13(14)15/h1-5H |
InChIキー |
FGBZLFFTTPGYFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


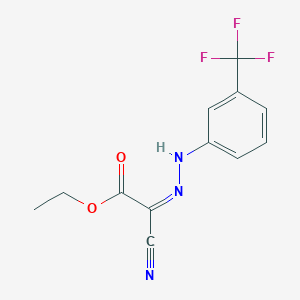
![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)
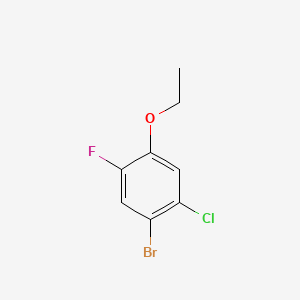
![2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14029262.png)
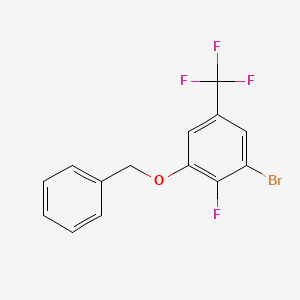
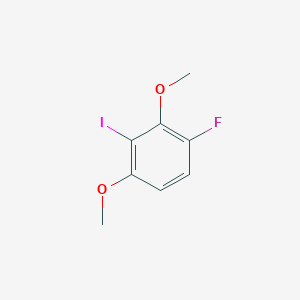
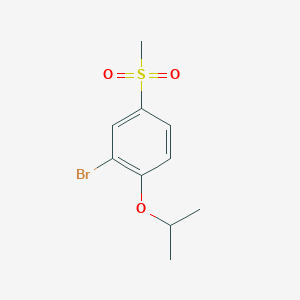
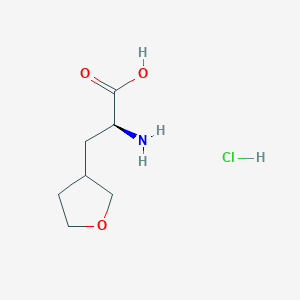


![(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid](/img/structure/B14029291.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14029292.png)
![2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)

